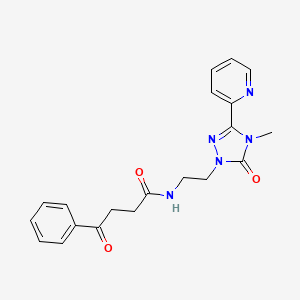![molecular formula C19H20FN3O2 B2847544 N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide CAS No. 1436157-43-5](/img/structure/B2847544.png)
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes a series of reactions to introduce the piperidine and benzamide groups. Key steps may include:
Nucleophilic Substitution: Introduction of the fluoropyridine moiety.
Amide Bond Formation: Coupling of the piperidine derivative with the benzoyl chloride to form the benzamide linkage.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and consistency.
化学反应分析
Types of Reactions
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in advanced materials, such as polymers or coatings.
作用机制
The mechanism of action of N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological responses.
Pathways: Influence on cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
N-[[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
N-[[1-(2-Bromopyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[[1-(2-Fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications.
属性
IUPAC Name |
N-[[1-(2-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-17-12-15(9-10-21-17)19(25)23-11-5-4-8-16(23)13-22-18(24)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJXTHXJAJXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-ETHYLPHENYL)PYRIDAZINE](/img/structure/B2847469.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide](/img/structure/B2847471.png)
![2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2847472.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B2847479.png)

![5-bromo-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide](/img/structure/B2847481.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2847482.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2847483.png)
